molecular formula C11H9N3O3 B8452432 N-(5-nitroisoquinolin-3-yl)acetamide

N-(5-nitroisoquinolin-3-yl)acetamide

Cat. No. B8452432
M. Wt: 231.21 g/mol
InChI Key: SMILPCCPWXDDRR-UHFFFAOYSA-N
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Patent
US08609692B2

Procedure details

A solution of N-(isoquinolin-3-yl)acetamide (3.89 g, 20.9 mmol) in concentrated H2SO4 (40 mL) was cooled to 0° C. and solid potassium nitrate (2.53 g, 25.1 mmol) was added slowly in portions over 10 min. After stiffing for 1 h at 0° C., the reaction mixture was poured over ice (50 g), and neutralized with concentrated NH4OH solution. The resulting yellow solid was collected by vacuum filtration, washed with water, and dried in the vacuum oven at ambient temperature for 48 hours. This material was triturated with 1:1 CH3OH—CH2Cl2, collected by filtration, washed with CH2Cl2, and dried under vacuum. This provided 4.14 g of the title compound as a yellow solid in approximately 60% purity. MS (ESI+) m/z 232 (M+H)+.
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
2.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][C:12](=[O:14])[CH3:13])[N:2]=1.[N+:15]([O-])([O-:17])=[O:16].[K+].[NH4+].[OH-]>OS(O)(=O)=O>[N+:15]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[C:3]([NH:11][C:12](=[O:14])[CH3:13])[N:2]=[CH:1]2)([O-:17])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)NC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
potassium nitrate
Quantity
2.53 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven at ambient temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
This material was triturated with 1:1 CH3OH—CH2Cl2
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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